Pitolisant

Overview

Description

Pitolisant is a medication used primarily for the treatment of excessive daytime sleepiness in adults with narcolepsy. It is a histamine 3 receptor antagonist and inverse agonist, which means it blocks and reverses the action of histamine at the histamine 3 receptor. This compound enhances the activity of histaminergic neurons in the brain, which helps improve wakefulness .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pitolisant hydrochloride involves several steps, starting from piperidine and 1-bromo-3-chloropropane. The process is economically efficient and easily scalable for industrial production . The general synthetic route includes:

Alkylation: Piperidine is reacted with 1-bromo-3-chloropropane to form an intermediate.

Substitution: The intermediate is then reacted with 4-chlorophenyl magnesium bromide to form the final product.

Purification: The final product is purified and converted to its hydrochloride salt form.

Industrial Production Methods

The industrial production of this compound hydrochloride follows the same synthetic route but on a larger scale. The process is designed to be cost-effective and efficient, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pitolisant undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the structure of this compound, potentially altering its pharmacological properties.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and organometallic compounds are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield different substituted analogs of this compound .

Scientific Research Applications

Treatment of Narcolepsy

Mechanism of Action

Pitolisant acts by blocking the inhibitory effects of histamine on its own release, thereby increasing histamine levels in the brain. This mechanism enhances the activity of other neurotransmitters such as norepinephrine, dopamine, and acetylcholine, which are crucial for maintaining wakefulness and regulating sleep cycles .

Clinical Efficacy

Clinical studies have demonstrated that this compound significantly reduces excessive daytime sleepiness and cataplexy in patients with narcolepsy. For instance:

- In a long-term study, this compound reduced excessive daytime sleepiness by an average of 5.6 points on the Epworth Sleepiness Scale compared to placebo .

- A Phase 3 trial indicated that this compound was well tolerated and led to substantial improvements in both generalized and partial cataplexy, with reductions of up to 76% .

Applications in Obstructive Sleep Apnea Syndrome (OSAS)

Recent research has expanded the use of this compound to patients with obstructive sleep apnea syndrome who experience excessive daytime sleepiness despite continuous positive airway pressure (CPAP) therapy. A Phase 3 trial conducted in Japan showed that patients treated with this compound scored significantly lower on the Epworth Sleepiness Scale compared to those receiving placebo (p=0.007) . This suggests that this compound may serve as an adjunctive treatment for managing residual symptoms in OSAS patients.

Potential in Other Sleep Disorders

Emerging studies indicate that this compound may have broader applications in various sleep disorders beyond narcolepsy:

- Myotonic Dystrophy Type 1 : Recent findings suggest that this compound may effectively reduce excessive daytime sleepiness and fatigue in patients with Myotonic Dystrophy Type 1. In a clinical trial, higher doses of this compound resulted in a mean improvement of -4.9 points on the Epworth Sleepiness Scale compared to placebo .

- Other Neurological Conditions : Preclinical studies have hinted at potential benefits in conditions such as epilepsy and cognitive disorders due to its effects on neuronal activity and neurotransmitter release .

Safety Profile

This compound has been generally well tolerated across various studies. Common adverse effects include insomnia, anxiety, and nausea; however, serious adverse events are rare. Long-term studies have confirmed its safety profile over extended periods of use .

Data Summary

| Application | Condition | Efficacy Results | Safety Profile |

|---|---|---|---|

| Narcolepsy | Excessive Daytime Sleepiness | ESS reduction: -5.6 points vs placebo | Well tolerated; common AEs include insomnia |

| Narcolepsy | Cataplexy | Reduction up to 76% in cataplexy events | Rare serious adverse events |

| Obstructive Sleep Apnea Syndrome | Excessive Daytime Sleepiness | ESS reduction statistically significant (p=0.007) | Comparable safety to narcolepsy trials |

| Myotonic Dystrophy Type 1 | Excessive Daytime Sleepiness | ESS improvement: -4.9 points higher dose vs placebo | Generally well tolerated |

Mechanism of Action

Pitolisant exerts its effects by acting as an antagonist and inverse agonist at the histamine 3 receptor. This receptor is involved in regulating the release of histamine in the brain. By blocking and reversing the action of histamine at this receptor, this compound enhances the activity of histaminergic neurons, leading to increased wakefulness and alertness . The molecular targets and pathways involved include the histamine 3 receptor and downstream signaling pathways that regulate neurotransmitter release and neuronal activity .

Comparison with Similar Compounds

Similar Compounds

Modafinil: Another medication used for treating narcolepsy and excessive daytime sleepiness. Unlike pitolisant, modafinil primarily acts on the dopamine transporter.

Sodium Oxybate: Used for treating narcolepsy with cataplexy. It works by modulating gamma-aminobutyric acid (GABA) receptors.

Methylphenidate: Commonly used for attention deficit hyperactivity disorder (ADHD) and narcolepsy.

Uniqueness of this compound

This compound is unique in its mechanism of action as a histamine 3 receptor antagonist and inverse agonist. This distinct mechanism allows it to enhance histaminergic activity in the brain, which is different from the mechanisms of other medications used for similar indications .

Biological Activity

Pitolisant, a novel medication primarily used for the treatment of excessive daytime sleepiness (EDS) associated with narcolepsy, has garnered attention due to its unique pharmacological profile. As a histamine H3 receptor antagonist and inverse agonist, it modulates neurotransmitter release in the brain, particularly enhancing histaminergic, cholinergic, and dopaminergic activity. This article delves into the biological activity of this compound, summarizing its mechanisms of action, pharmacological effects, and relevant case studies.

This compound's primary mechanism involves its action on the histamine H3 receptor:

- Histamine H3 Receptor : this compound exhibits high affinity as a competitive antagonist (Ki = 0.16 nM) and acts as an inverse agonist at the human H3 receptor (EC50 = 1.5 nM) . By blocking H3 autoreceptors, it increases the release of histamine and enhances overall neurotransmitter activity in the brain.

- Dopamine and Serotonin Modulation : Although this compound does not increase dopamine release in the striatal complex (including the nucleus accumbens), it preferentially enhances dopamine levels in the prefrontal cortex . It also acts as an antagonist at serotonin 5-HT2A receptors (Ki = 373 nM) .

Pharmacological Effects

This compound's pharmacological profile is characterized by its selectivity and minimal interaction with other receptor systems:

- Selectivity : It shows minimal interaction with various receptors associated with abuse potential, such as opioid receptors and GABA receptors .

- Neurotransmitter Release : this compound significantly increases acetylcholine release in areas such as the prefrontal cortex and hippocampus, which is crucial for enhancing arousal and cognitive function .

Table 1: Pharmacological Profile of this compound

| Receptor Type | Action | Ki Value (nM) | EC50 Value (nM) |

|---|---|---|---|

| Histamine H3 | Antagonist/Invers Agonist | 0.16 | 1.5 |

| Dopamine D3 | Antagonist | 1537 | Not Applicable |

| Serotonin 5-HT2A | Antagonist | 373 | Not Applicable |

| Sigma-1 | Antagonist | <10 | Not Applicable |

| Sigma-2 | Antagonist | 52 | Not Applicable |

Case Studies and Clinical Findings

Several studies have demonstrated the efficacy of this compound in clinical settings:

- Efficacy in Narcolepsy : A pivotal study showed that this compound significantly reduced excessive daytime sleepiness compared to placebo, with patients reporting improved alertness and reduced cataplexy episodes .

- Safety Profile : In a retrospective pharmacovigilance study, common adverse reactions included insomnia, headache, nausea, anxiety, and depression; these were consistent with previous safety data .

Q & A

Q. Basic: How to select primary and secondary endpoints in clinical trials evaluating Pitolisant for narcolepsy?

Methodological Answer:

Primary endpoints should align with the disorder’s core symptoms. For excessive daytime sleepiness (EDS), the Epworth Sleepiness Scale (ESS) is widely validated, with a reduction of ≥3 points considered clinically meaningful . Secondary endpoints may include weekly cataplexy rate (WRC) reductions or patient-reported outcomes like the Idiopathic Hypersomnia Severity Scale (IHSS). For example, in HARMONY trials, ESS and WRC were used to calculate effect sizes (Cohen’s d = 0.73 for ESS) and number needed to treat (NNT = 3–5) .

Q. Advanced: How to address discrepancies in efficacy outcomes across this compound trials, such as non-significant primary endpoints?

Methodological Answer:

Discrepancies may arise from differences in study design, population severity, or endpoint thresholds. For instance, in the INTUNE Phase 3 trial for idiopathic hypersomnia (IH), ESS did not reach statistical significance, but trends in IHSS and Sleep Inertia Questionnaire (SIQ) suggested clinical relevance . Researchers should:

- Conduct sensitivity analyses adjusting for baseline severity (e.g., ESS ≥16).

- Use pooled data from multiple trials to increase power.

- Pre-specify secondary endpoints (e.g., sleep inertia) to capture broader symptom impact .

Q. Basic: What methodological considerations are critical when designing a randomized controlled trial (RCT) for this compound?

Methodological Answer:

Key considerations include:

- Blinding : Double-blind protocols to minimize bias, as seen in HARMONY and INTUNE trials .

- Titration : Gradual dose escalation (e.g., 4–8 weeks to reach 35.6 mg/day) to assess tolerability .

- Control group : Placebo or active comparators (e.g., sodium oxybate), with crossover designs for rare diseases .

Q. Advanced: How to optimize dosing protocols in this compound trials to balance efficacy and safety?

Methodological Answer:

Dose optimization requires:

- Titration phases : In HARMONY trials, 61–65% of patients reached the maximum dose (35.6 mg/day), with efficacy observed as early as Week 1 .

- Safety monitoring : Track adverse events (e.g., insomnia, headache) during titration. Long-term studies (e.g., 1-year OSA trial) show sustained efficacy with 20 mg/day, suggesting lower doses may suffice for chronic use .

Q. Basic: What statistical methods are appropriate for analyzing this compound’s effect size in EDS trials?

Methodological Answer:

- Cohen’s d : Used in HARMONY trials to quantify effect size (e.g., d = 0.73 for ESS) .

- Least-squares (LS) mean differences : Compare treatment vs. placebo, adjusting for covariates like baseline severity .

- NNT : Calculate using response rates (e.g., NNT = 3 for ≥50% WRC reduction) .

Q. Advanced: How to assess long-term safety and efficacy in this compound studies?

Methodological Answer:

- Extended follow-up : The 1-year OSA trial showed ESS scores improved by 8 points from baseline, with 37% experiencing adverse events .

- Real-world evidence (RWE) : Use registries or post-marketing surveillance to monitor rare adverse events.

- Withdrawal phases : The INTUNE trial’s randomized withdrawal design evaluated relapse rates during placebo substitution .

Basic: How to structure a PICOT question for this compound research?

Methodological Answer:

Use the PICOT framework:

- Population : Adults with narcolepsy (Type 1/Type 2).

- Intervention : this compound 35.6 mg/day.

- Comparison : Placebo or sodium oxybate.

- Outcome : ESS reduction ≥3 points.

- Time : 8-week stable dose period.

Example: In adults with narcolepsy (P), does this compound (I) compared to placebo (C) reduce ESS scores (O) over 8 weeks (T)? .

Q. Advanced: How to conduct post-hoc analyses to evaluate time-to-response in this compound trials?

Methodological Answer:

- Survival analysis : Model time-to-first response using Kaplan-Meier curves.

- Dose-response stratification : Pool data from titration phases (e.g., 2–3 weeks for initial response) .

- Subgroup analysis : Compare responders/non-responders based on baseline severity (ESS ≥16) .

Properties

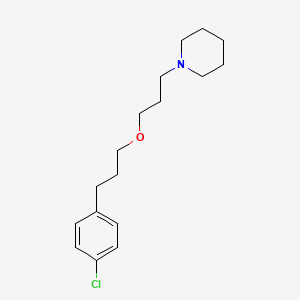

IUPAC Name |

1-[3-[3-(4-chlorophenyl)propoxy]propyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClNO/c18-17-9-7-16(8-10-17)6-4-14-20-15-5-13-19-11-2-1-3-12-19/h7-10H,1-6,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNACHAUCXXVJSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCOCCCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30957654 | |

| Record name | Pitolisant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Signalling of histaminergic neurons plays a key role in activating the arousal system with widespread projections to the whole brain via activating orexin receptors. Narcolepsy is characterized by insufficient neurotransmission by orexins, or hypocretins, which are excitatory peptides released by neurons located from the lateral hypothalamus. These neurons project to aminergic neurons, such as histaminergic or noradrenergic neurons, that are responsible for the effects of orexin and control of wakefulness. Histamine H3 receptors are presynaptic inhibitory autoreceptors that are located in the cerebral cortex, hypothalamus, hippocampus, and basal ganglia. H3 receptors promote the re-uptake of histamine at synaptic terminals and attenuate further histamine release into the synapse. By blocking H3 autoreceptors and increasing the levels of histamine transmitters at the synapse, pitolisant enhances the activity of histaminergic neurons and promotes wakefulness. Inverse agonism of pitolisant at H3 receptors also leads to enhanced synthesis and release of endogenous histamine over the basal level. Pitolisant acts as a high-affinity competitive antagonist (Ki 0.16 nM) and as an inverse agonist (EC50 1.5 nM) at the human H3 receptor and mediates its pharmacological action at the presynaptic level. It is thought to bind to the antagonist binding site of the H3 receptor, which is located within the transmembrane core just below the extracellular loops. Piperidines form a salt bridge with Glu206 in the membrane-spanning segment, and the hydroxyl of Tyr374 is H-bonded with the central oxygen of piperidine. Pitolisant displays high selectivity for H3 receptors compared to other histamine receptor subtypes. Pitolisant also modulates acetylcholine, noradrenaline and dopamine release in the brain by increasing the levels of neurotransmitters but does not increase dopamine release in the stratal complex, including the nucleus accumbens. At lower nanomolar concentrations, pitolisant acts as an inverse agonist at H3 receptors and enhances the release of endogenous histamine over the basal level. | |

| Record name | Pitolisant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11642 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

362665-56-3 | |

| Record name | Pitolisant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362665-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pitolisant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0362665563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pitolisant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11642 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pitolisant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PITOLISANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BC83L4PIY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.